Teneligliptin-d4: A Technical Guide to its Synthesis and Characterization
Teneligliptin-d4: A Technical Guide to its Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Its deuterated analog, Teneligliptin-d4, serves as a crucial internal standard for analytical and pharmacokinetic studies, enabling precise quantification in biological matrices. This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of Teneligliptin, with a specific focus on the deuterated form, Teneligliptin-d4. While detailed proprietary synthesis and characterization data for Teneligliptin-d4 are not publicly available, this guide furnishes a thorough understanding of the parent compound and the expected analytical approaches for its deuterated counterpart.
Mechanism of Action of Teneligliptin
Teneligliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Teneligliptin increases the levels of active incretins, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, leading to improved glycemic control.
Synthesis of Teneligliptin and Teneligliptin-d4
The synthesis of Teneligliptin has been described in various patents and publications. A general retrosynthetic approach is outlined below.
Synthesis of Teneligliptin-d4
A specific, detailed experimental protocol for the synthesis of Teneligliptin-d4 is not publicly available. However, based on its IUPAC name, ((2S, 4S)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl-2, 2, 3, 3-d4)pyrrolidin-2-yl)(thiazolidin-3-yl)methanone, the deuterium atoms are located on the pyrrolidine ring. The synthesis would likely involve the use of a deuterated pyrrolidine precursor. A plausible, though unconfirmed, approach would be the reduction of a suitable pyrrolidone precursor with a deuterium source, such as lithium aluminum deuteride (LiAlD₄), followed by functional group manipulations to complete the synthesis.
Characterization of Teneligliptin-d4
Comprehensive characterization data for Teneligliptin-d4 is not available in the public domain. However, standard analytical techniques would be employed to confirm its identity, purity, and isotopic enrichment.
Hypothetical Experimental Protocols for Characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to be similar to that of Teneligliptin, with the notable absence of signals corresponding to the protons at the 2 and 3 positions of the pyrrolidine ring. The integration of the remaining proton signals would be consistent with the deuterated structure.
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¹³C NMR: The carbon NMR spectrum would show signals for all carbon atoms. The signals for the deuterated carbons (C2 and C3 of the pyrrolidine ring) would likely exhibit splitting due to carbon-deuterium coupling and may have a lower intensity.
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Mass Spectrometry (MS):
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High-Resolution Mass Spectrometry (HRMS): This would be used to confirm the elemental composition and determine the exact mass of the deuterated molecule. The expected molecular weight of Teneligliptin-d4 is approximately 430.24 g/mol .
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Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would be performed to confirm the location of the deuterium atoms. The fragmentation pattern would be compared to that of unlabeled Teneligliptin. For instance, a known LC-MS/MS method for a related deuterated analog, Teneligliptin-d8, utilized the transition m/z 435.2 → 251.3. A similar fragmentation pattern would be expected for Teneligliptin-d4, with a precursor ion corresponding to [M+H]⁺.
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Quantitative Data Summary
While specific data for Teneligliptin-d4 is scarce, the following table summarizes key quantitative information for Teneligliptin and a related deuterated analog found in the literature.
| Parameter | Value | Reference Compound |
| Molecular Formula | C₂₂H₃₀N₆OS | Teneligliptin |
| Molecular Weight | 426.58 g/mol | Teneligliptin |
| IUPAC Name | ((2S, 4S)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidin-2-yl)(thiazolidin-3-yl)methanone | Teneligliptin |
| Teneligliptin-d8 [M+H]⁺ | m/z 435.2 | Teneligliptin-d8 |
| Teneligliptin-d8 Fragment Ion | m/z 251.3 | Teneligliptin-d8 |
Experimental Workflow for Analysis
The primary application of Teneligliptin-d4 is as an internal standard in quantitative bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Teneligliptin-d4 is an indispensable tool for the accurate quantification of Teneligliptin in research and clinical settings. While detailed public information on its synthesis and characterization is limited, this guide provides a foundational understanding based on the properties of the parent compound and general principles of isotopic labeling and analytical chemistry. Researchers utilizing Teneligliptin-d4 should rely on the certificate of analysis provided by their supplier for specific quantitative data and purity information. Further public disclosure of detailed synthetic and characterization data would be beneficial to the scientific community.
